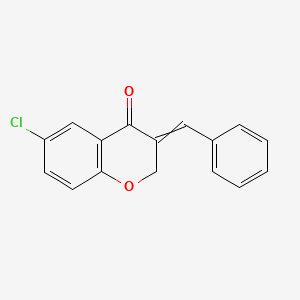
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Descripción general
Descripción
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C16H11ClO2 . It belongs to the class of compounds known as chromanones . Chromanones are a type of oxygen-containing heterocycles and are a major building block in a large class of medicinal compounds .
Synthesis Analysis
The synthesis of 3-benzylidene-4-chromanone derivatives, which include 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one, involves heating chroman-4-one and substituted benzaldehyde to 110 °C for 1 hour in a solvent-free medium in the presence of piperidine .Molecular Structure Analysis
The molecular structure of 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond . This difference in the structure of 4-chromanones and chromones often leads to strong differences in the chemistry and biological activity of these compounds .Chemical Reactions Analysis
Chromanones, including 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one, show a wide structural diversity owing to the presence of different kinds of compounds like flavanones, isoflavones, spirochromanones, benzylidene-4-chromanones, etc . They play an important role as building blocks in designing drugs .Physical And Chemical Properties Analysis
The average mass of 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is 270.710 Da and its monoisotopic mass is 270.044769 Da .Mecanismo De Acción
3-Benzylidene-4-chromanone derivatives have been found to possess various biological properties such as antioxidant, antifungal, antiviral, anti-mutagenic, anti-proliferative, anti-allergic, antihistaminic, anti-inflammatory, and monoamine oxidase inhibitory activity . They have also been shown to have α-glucosidase inhibitory activity .
Direcciones Futuras
Given the wide range of biological and pharmaceutical activities exhibited by chromanone derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds may serve as the lead compound for the development of novel α-glucosidase inhibitors with antioxidant activity .
Propiedades
IUPAC Name |
3-benzylidene-6-chlorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEBJFAQFWAWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697711 | |
| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
CAS RN |
206071-98-9 | |
| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1504418.png)
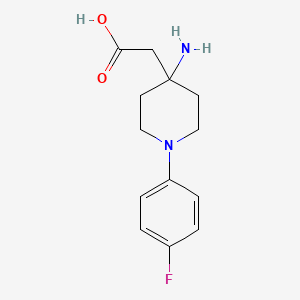
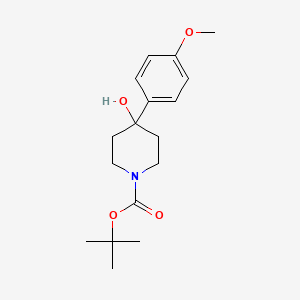
![Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1504436.png)
![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)
![8-Benzyl-1,8-diazaspiro[4.5]decane](/img/structure/B1504447.png)
![1-Benzylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B1504448.png)

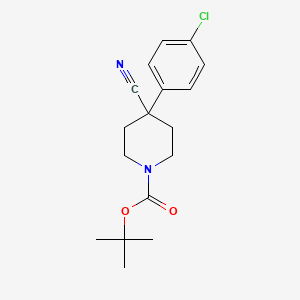
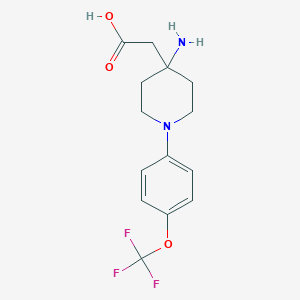
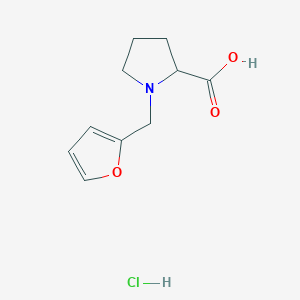
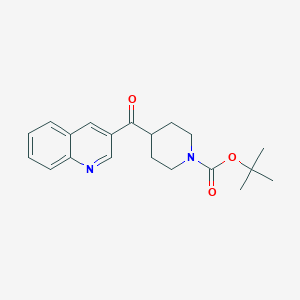
![1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1504458.png)